molecular formula C13H11NO2 B1353268 2-Amino-4-phenylbenzoic acid CAS No. 4445-43-6

2-Amino-4-phenylbenzoic acid

Cat. No.: B1353268
CAS No.: 4445-43-6
M. Wt: 213.23 g/mol
InChI Key: PJFIQJMFRCTVSX-UHFFFAOYSA-N
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Description

2-Amino-4-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the phenyl group at the fourth carbon of the benzene ring

Scientific Research Applications

2-Amino-4-phenylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of dyes, pigments, and polymers.

Safety and Hazards

When handling 2-Amino-4-phenylbenzoic acid, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenylbenzoic acid typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Friedel-Crafts Acylation: Aniline undergoes Friedel-Crafts acylation with benzoyl chloride to form 4-phenylacetanilide.

    Hydrolysis: The acetanilide is hydrolyzed to form this compound.

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to increase yield and reduce costs. This may include the use of catalysts, controlled reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-phenylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro- or nitroso- derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Comparison with Similar Compounds

    2-Aminobenzoic acid: Lacks the phenyl group, making it less hydrophobic.

    4-Aminobenzoic acid: The amino group is at the fourth position, altering its reactivity and binding properties.

    2-Phenylbenzoic acid: Lacks the amino group, affecting its solubility and reactivity.

Uniqueness: 2-Amino-4-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and the ability to interact with various biological targets.

Properties

IUPAC Name

2-amino-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFIQJMFRCTVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425032
Record name 2-amino-4-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-43-6
Record name 2-amino-4-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-[1,1'-biphenyl]-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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